Dimethylcurcumin
Overview
Description
Dimethylcurcumin, also known as ASC-J9, is a synthetic curcuminoid and a nonsteroidal antiandrogen . It is under development by AndroScience Corporation as a topical medication for the treatment of acne vulgaris . It shows strong and specific antiandrogenic activity in vitro .
Synthesis Analysis
Dimethylcurcumin is a synthetic curcumin and was synthesized by Pedersen et al . It was observed to have higher activity compared to curcumin against PC-3 (AR negative) as well as LNCaP prostate cancer cells .Molecular Structure Analysis
The molecular formula of Dimethylcurcumin is C23H24O6 . It has an average mass of 396.433 Da and a monoisotopic mass of 396.157288 Da .Chemical Reactions Analysis
Dimethylcurcumin is a synthetic curcumin and it was synthesized by Pedersen et al . It was observed that it has higher activity as compared to curcumin against PC-3 (AR negative) as well as LNCaP prostate cancer cells .Physical And Chemical Properties Analysis
Dimethylcurcumin has a molecular formula of C23H24O6 and a molecular weight of 396.43 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Molecular Mechanisms in Disease Control
Dimethylcurcumin (ASC-J9) is a curcumin analogue known for inhibiting the proliferation of prostate cancer cells. Its mechanism involves enhancing androgen receptor degradation, showing potential in controlling various androgen receptor-associated diseases such as prostate cancer, benign prostatic hypertrophy, and others (Hu, Zhou, & Xu, 2020).
Interaction with DNA
An in vitro study focused on the interaction of dimethylcurcumin with calf-thymus DNA using various spectroscopic techniques, revealing a moderate binding affinity and suggesting potential applications in understanding dimethylcurcumin's interactions with biological targets (Liu et al., 2015).
Binding Interactions with Proteins
Research on the binding interactions of dimethylcurcumin with nanoparticle forms of bovine serum albumin (BSA) has been conducted. The study showed dimethylcurcumin experiencing a more rigid environment in nanoparticles than in the native form of BSA, indicating applications in drug delivery systems (Das et al., 2019).
Analogue Design in Cancer Management
Dimethylcurcumin, as a curcumin analogue, has been part of research for optimizing pharmacological potency in cancer management. Studies have shown its efficacy in delaying cancer onset and its potential in cancer prevention strategies (Steward & Gescher, 2008).
Synergistic Therapy in Prostate Cancer
Research has developed co-delivery systems with dimethylcurcumin for synergistic castration-resistant prostate cancer therapy. These systems feature programmed drug release patterns, enhancing the cellular uptake and antitumor effect of dimethylcurcumin (Hu et al., 2020).
Cytotoxicity and Drug Delivery
Studies have examined the release kinetics and cytotoxicity of dimethylcurcumin bound to albumin nanoparticles, providing insights into the effects of particle size on drug delivery and cellular uptake in tumor cells (Das et al., 2017).
Synthesis and Characterization for Anticancer Activities
The synthesis and characterization of ethylene-carbonate-linked L-valine derivatives of dimethylcurcumin have been explored, aiming to improve solubility and anticancer activities. These derivatives show promise as more effective anticancer agents against lung cancer cells (Lee et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1E,4Z,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGUKFHHNQMKJI-CIOHCNBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)/O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200352 | |
Record name | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylcurcumin | |
CAS RN |
52328-98-0 | |
Record name | Dimethylcurcumin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52328-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylcurcumin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylcurcumin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06133 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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